molecular formula C10H10N5O7P B054226 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate CAS No. 122856-31-9

1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate

Cat. No. B054226
CAS RN: 122856-31-9
M. Wt: 343.19 g/mol
InChI Key: ONCCWDRMOZMNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate, also known as Fosfomycin, is a broad-spectrum antibiotic that is used to treat various bacterial infections. It works by inhibiting the bacterial cell wall synthesis, which leads to the death of bacteria. Fosfomycin has been widely used in clinical settings due to its effectiveness against various bacterial strains and low toxicity.

Mechanism of Action

1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate works by inhibiting the bacterial cell wall synthesis. It specifically targets the enzyme MurA, which is involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting MurA, 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate prevents the formation of peptidoglycan, which leads to the death of bacteria.
Biochemical and Physiological Effects:
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has been shown to have low toxicity and minimal side effects. It is rapidly excreted from the body, which reduces the risk of toxicity. 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has also been shown to have a low potential for drug interactions, which makes it a safe choice for patients who are taking other medications. In addition, 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has been shown to have a broad spectrum of activity against various bacterial strains, which makes it a useful antibiotic for treating a wide range of infections.

Advantages and Limitations for Lab Experiments

1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it a reliable tool for studying bacterial cell wall synthesis. 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate also has a low potential for toxicity and minimal side effects, which makes it a safe choice for lab experiments. However, 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has some limitations for lab experiments. It is not effective against all bacterial strains, which limits its use in certain experiments. In addition, 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate can be expensive, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the discovery of new applications for 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate, such as in the treatment of fungal infections or cancer. In addition, there is a need for more research on the mechanism of action of 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate, which could lead to the development of new antibiotics that are more effective against bacterial infections.
Conclusion:
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate is a highly effective antibiotic that has been widely used in clinical settings. It works by inhibiting the bacterial cell wall synthesis, which leads to the death of bacteria. 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has several advantages for lab experiments, including its low toxicity and minimal side effects. However, it also has some limitations, such as its limited effectiveness against certain bacterial strains. Future research on 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate could lead to the development of new antibiotics that are more effective against bacterial infections.

Synthesis Methods

1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate is synthesized by the reaction of phosphoenolpyruvate and hydroxymethylphosphonic acid. The reaction is catalyzed by the enzyme MurA, which is found in many bacterial strains. The final product is a cyclic phosphate that is highly effective against bacterial infections.

Scientific Research Applications

1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has been extensively studied in the field of microbiology and infectious diseases. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has also been used in combination with other antibiotics to enhance their effectiveness. In addition, 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has been studied for its potential use in treating urinary tract infections, respiratory tract infections, and other bacterial infections.

properties

CAS RN

122856-31-9

Product Name

1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate

Molecular Formula

C10H10N5O7P

Molecular Weight

343.19 g/mol

IUPAC Name

2-amino-6-(2,5-dihydroxy-2-oxo-1,3,2λ5-dioxaphosphinane-4-carbonyl)-3H-pteridin-4-one

InChI

InChI=1S/C10H10N5O7P/c11-10-14-8-5(9(18)15-10)13-3(1-12-8)6(17)7-4(16)2-21-23(19,20)22-7/h1,4,7,16H,2H2,(H,19,20)(H3,11,12,14,15,18)

InChI Key

ONCCWDRMOZMNSM-UHFFFAOYSA-N

Isomeric SMILES

C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O

SMILES

C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N)O

Canonical SMILES

C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O

synonyms

1-(2-amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate

Origin of Product

United States

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